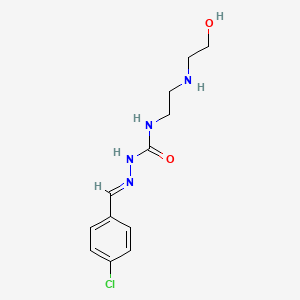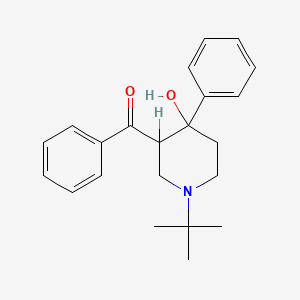
2-Ethylhexyl ((2-butoxy-2-oxoethyl)thio)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Ethylhexyl ((2-butoxy-2-oxoethyl)thio)acetate is a heterocyclic organic compound with the molecular formula C16H30O4S and a molecular weight of 318.472 g/mol . It is known for its unique chemical structure, which includes both ester and thioester functional groups. This compound is primarily used in research and industrial applications due to its distinctive properties.
Métodos De Preparación
The synthesis of 2-Ethylhexyl ((2-butoxy-2-oxoethyl)thio)acetate typically involves the esterification of 2-ethylhexanol with (2-butoxy-2-oxoethyl)thioacetic acid. The reaction is carried out under acidic conditions, often using sulfuric acid as a catalyst. The reaction mixture is heated to facilitate the esterification process, and the product is purified through distillation or recrystallization .
Industrial production methods may involve continuous flow reactors to enhance the efficiency and yield of the compound. These methods ensure consistent quality and scalability for large-scale production.
Análisis De Reacciones Químicas
2-Ethylhexyl ((2-butoxy-2-oxoethyl)thio)acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones under the influence of strong oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can convert the thioester group to a thiol group using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the ester or thioester sites, leading to the formation of different derivatives.
Common reagents used in these reactions include acids, bases, and various oxidizing and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
2-Ethylhexyl ((2-butoxy-2-oxoethyl)thio)acetate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and metabolic pathways.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new drugs and drug delivery systems.
Industry: It is used in the production of specialty chemicals, including surfactants and lubricants.
Mecanismo De Acción
The mechanism of action of 2-Ethylhexyl ((2-butoxy-2-oxoethyl)thio)acetate involves its interaction with various molecular targets. The ester and thioester groups can undergo hydrolysis, releasing active intermediates that participate in further chemical reactions. These intermediates can interact with enzymes and other proteins, modulating their activity and influencing biological pathways .
Comparación Con Compuestos Similares
2-Ethylhexyl ((2-butoxy-2-oxoethyl)thio)acetate can be compared with similar compounds such as:
2-Ethylhexyl acetate: This compound lacks the thioester group, making it less reactive in certain chemical reactions.
Butyl 2-ethylhexyl 2,2’-sulfanediyldiacetate: This compound has a similar structure but different functional groups, leading to variations in reactivity and applications.
The uniqueness of this compound lies in its combination of ester and thioester groups, which confer distinct chemical properties and reactivity.
Propiedades
Número CAS |
93803-45-3 |
|---|---|
Fórmula molecular |
C16H30O4S |
Peso molecular |
318.5 g/mol |
Nombre IUPAC |
butyl 2-[2-(2-ethylhexoxy)-2-oxoethyl]sulfanylacetate |
InChI |
InChI=1S/C16H30O4S/c1-4-7-9-14(6-3)11-20-16(18)13-21-12-15(17)19-10-8-5-2/h14H,4-13H2,1-3H3 |
Clave InChI |
ICKUQBKYPDFCFJ-UHFFFAOYSA-N |
SMILES canónico |
CCCCC(CC)COC(=O)CSCC(=O)OCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



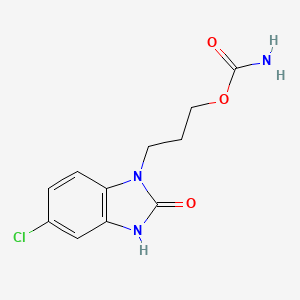
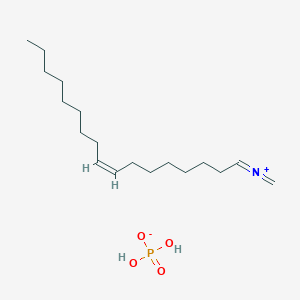
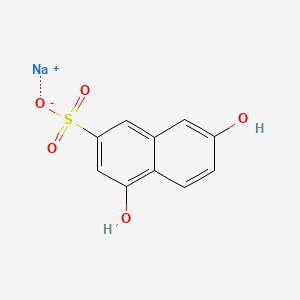
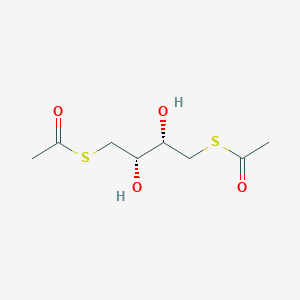
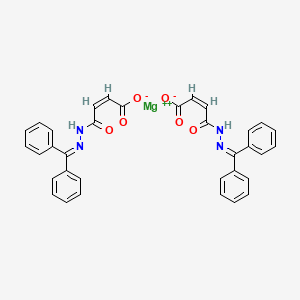
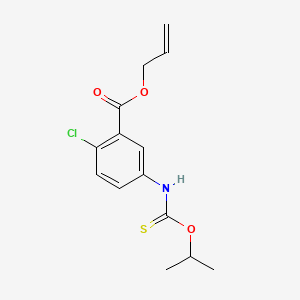
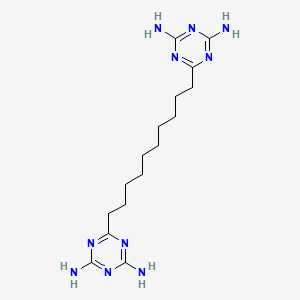
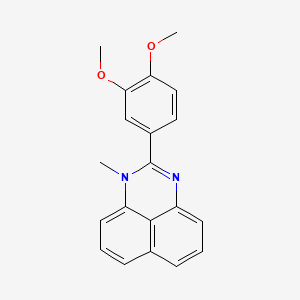
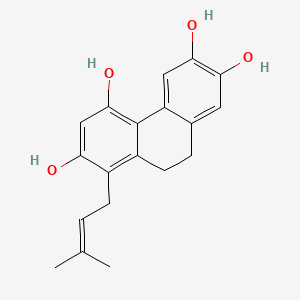
![1-Chloro-9-methoxy-5,11-dimethyl-6H-pyrido[4,3-B]carbazole](/img/structure/B12676999.png)

